2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Brand Name:
Vulcanchem
CAS No.:
940456-89-3
VCID:
VC0355223
InChI:
InChI=1S/C19H19ClN2O3/c20-15-5-9-17(10-6-15)25-13-18(23)21-16-7-3-14(4-8-16)19(24)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,23)
SMILES:
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula:
C19H19ClN2O3
Molecular Weight:
358.8g/mol
2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
CAS No.: 940456-89-3
Main Products
VCID: VC0355223
Molecular Formula: C19H19ClN2O3
Molecular Weight: 358.8g/mol
CAS No. | 940456-89-3 |
---|---|
Product Name | 2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
Molecular Formula | C19H19ClN2O3 |
Molecular Weight | 358.8g/mol |
IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
Standard InChI | InChI=1S/C19H19ClN2O3/c20-15-5-9-17(10-6-15)25-13-18(23)21-16-7-3-14(4-8-16)19(24)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,23) |
Standard InChIKey | KKKGVVAHAPTPCP-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
PubChem Compound | 17196313 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume